![molecular formula C10H9N3O4S B14010239 N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]propanamide CAS No. 92057-24-4](/img/structure/B14010239.png)
N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(5-nitro-2-furyl)-1,3-thiazol-2-yl]propanamide is a compound belonging to the class of nitrofurans Nitrofurans are compounds containing a furan ring which bears a nitro group
Vorbereitungsmethoden
The synthesis of N-[4-(5-nitro-2-furyl)-1,3-thiazol-2-yl]propanamide typically involves the reaction of 5-nitro-2-furaldehyde with thiosemicarbazide to form 5-nitro-2-furylthiazole. This intermediate is then reacted with propanoyl chloride to yield the final product. The reaction conditions usually involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Analyse Chemischer Reaktionen
N-[4-(5-nitro-2-furyl)-1,3-thiazol-2-yl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The furan ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Biology: The compound has been investigated for its antimicrobial properties, particularly against bacterial infections.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of N-[4-(5-nitro-2-furyl)-1,3-thiazol-2-yl]propanamide involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can cause damage to cellular structures, including DNA, proteins, and lipids, ultimately leading to cell death. The compound’s ability to induce oxidative stress is a key factor in its antimicrobial and anticancer properties.
Vergleich Mit ähnlichen Verbindungen
N-[4-(5-nitro-2-furyl)-1,3-thiazol-2-yl]propanamide can be compared with other nitrofuran compounds, such as:
N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide: This compound has similar structural features but differs in its functional group, leading to different biological activities.
{[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid: Another nitrofuran derivative with distinct chemical properties and applications.
The uniqueness of N-[4-(5-nitro-2-furyl)-1,3-thiazol-2-yl]propanamide lies in its specific structural configuration, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
92057-24-4 |
|---|---|
Molekularformel |
C10H9N3O4S |
Molekulargewicht |
267.26 g/mol |
IUPAC-Name |
N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]propanamide |
InChI |
InChI=1S/C10H9N3O4S/c1-2-8(14)12-10-11-6(5-18-10)7-3-4-9(17-7)13(15)16/h3-5H,2H2,1H3,(H,11,12,14) |
InChI-Schlüssel |
CSCRHSDPXRZJFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1=NC(=CS1)C2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


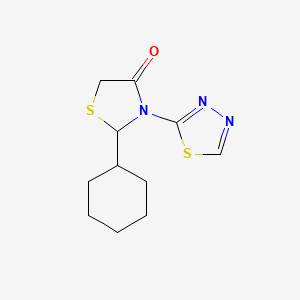
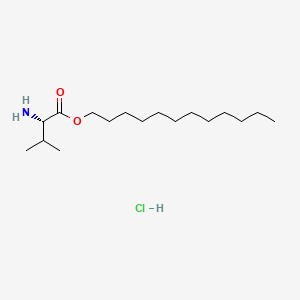
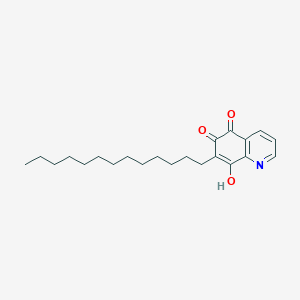
![Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate](/img/structure/B14010175.png)
![5H-Benzo[a]phenothiazine](/img/structure/B14010177.png)
![Benzoic acid, 4-[[(3-pyridinylcarbonyl)amino]methyl]-](/img/structure/B14010183.png)
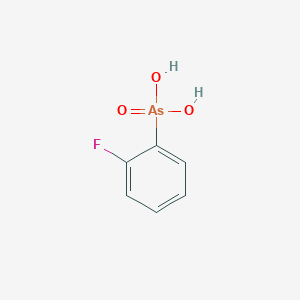
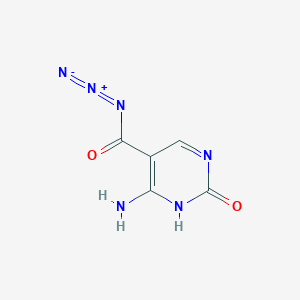

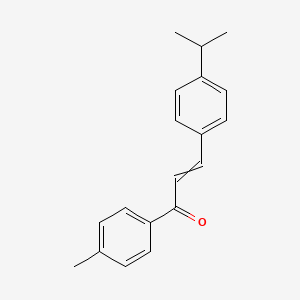
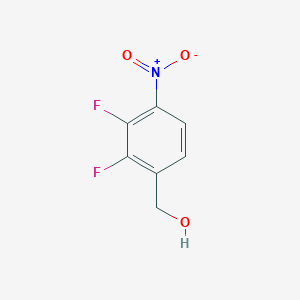
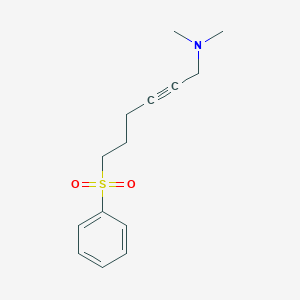
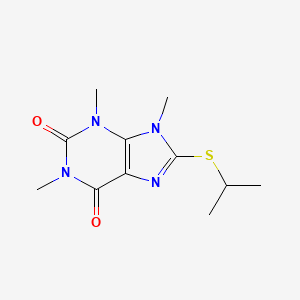
![N-[1-(2-chlorophenyl)non-1-en-3-ylidene]hydroxylamine](/img/structure/B14010227.png)
